molecular formula C28H36N6O9S B14205093 L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine CAS No. 817623-09-9

L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine

Cat. No.: B14205093
CAS No.: 817623-09-9
M. Wt: 632.7 g/mol
InChI Key: UKWRPOLNASIEQN-YFNVTMOMSA-N
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Description

L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine is a peptide composed of five amino acids: serine, phenylalanine, tyrosine, cysteine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: The hydroxyl groups in serine and tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous solutions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated or acylated peptides.

Scientific Research Applications

L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism by which L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine exerts its effects depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing protein structure and function. The serine and tyrosine residues can be phosphorylated, affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-tyrosyl-L-isoleucyl-L-lysyl-L-alanyl-L-asparaginyl-L-seryl-L-lysyl-L-phenylalanyl-L-isoleucylglycyl-L-isoleucyl-L-threonyl-L-glutamyl-L-leucine: Another peptide with a different sequence but similar structural properties.

    Semaglutide: A polypeptide used in the treatment of type 2 diabetes, with a different sequence and function.

Uniqueness

L-Seryl-L-phenylalanyl-L-tyrosyl-L-cysteinyl-L-asparagine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This property can significantly influence its biological activity and stability compared to other peptides.

Properties

CAS No.

817623-09-9

Molecular Formula

C28H36N6O9S

Molecular Weight

632.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C28H36N6O9S/c29-18(13-35)24(38)31-19(10-15-4-2-1-3-5-15)25(39)32-20(11-16-6-8-17(36)9-7-16)26(40)34-22(14-44)27(41)33-21(28(42)43)12-23(30)37/h1-9,18-22,35-36,44H,10-14,29H2,(H2,30,37)(H,31,38)(H,32,39)(H,33,41)(H,34,40)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

UKWRPOLNASIEQN-YFNVTMOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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